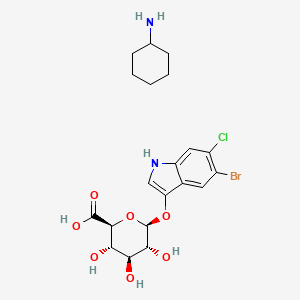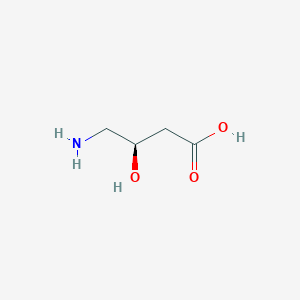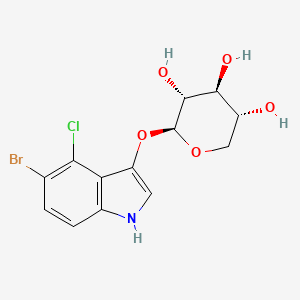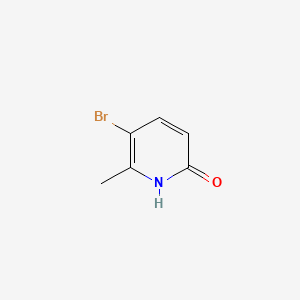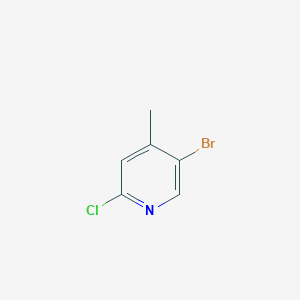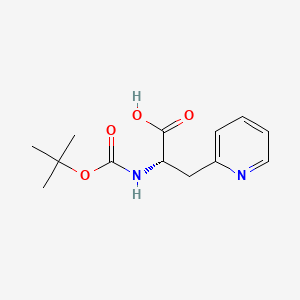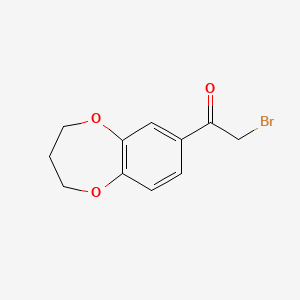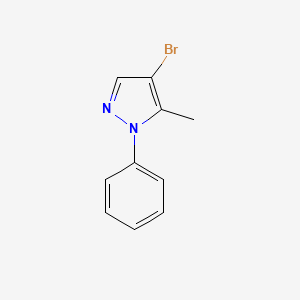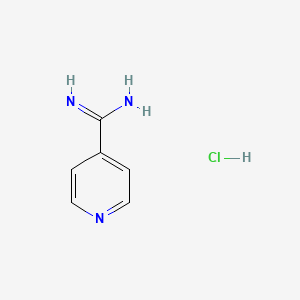
Isonicotinimidamide hydrochloride
概要
説明
Isonicotinimidamide hydrochloride is not directly mentioned in the provided papers, but it is related to the derivatives and complexes of isonicotinic acid and its hydrazides. Isonicotinic acid and its derivatives are known for their biological activities, particularly in the context of antitubercular agents . The papers provided discuss various compounds derived from isonicotinic acid, which can be used to infer the properties and relevance of isonicotinimidamide hydrochloride in scientific research.
Synthesis Analysis
The synthesis of isonicotinic acid derivatives is a common theme in the provided papers. For instance, a series of pyridyl amides derived from isonicotinic acid have been synthesized, with N-(4-pyridyl)isonicotinamide being an efficient hydrogelator . Additionally, lanthanide(III) perchlorato complexes of hydrazones of isonicotinic acid hydrazide have been synthesized and characterized . These syntheses involve the formation of complexes and the use of isonicotinic acid as a precursor for further chemical reactions.
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives plays a crucial role in their chemical properties and biological activities. X-ray diffraction methods have been used to determine the crystal structures of various complexes containing isonicotinic acid . For example, the crystal structure of a Schiff base compound derived from isonicotinic acid was determined, revealing a trans configuration about the C=N double bond . The molecular structures and electronic properties of isonicotinic acid derivatives have also been investigated using computational methods, such as Ab initio and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactivity of isonicotinic acid derivatives is influenced by their molecular structure. The papers discuss the formation of coordination complexes with metals, such as lanthanide(III) perchlorato complexes and heterometallic uranyl-silver coordination polymers . The reactivity of these compounds is also explored in the context of antiradical activity, where the synthesized derivatives are tested against diphenylpycrylhydrazide radical (DPPH) .
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid derivatives are diverse and depend on their specific molecular structures. For instance, the hydrogelation properties of N-(4-pyridyl)isonicotinamide are discussed, with a focus on its ability to form hydrogels at a wide range of concentrations . The thermal stabilities of lanthanide(III) perchlorato complexes have been investigated , and the luminescence properties of a silver(I) dimer with isonicotinic acid have been reported . These properties are essential for the potential application of these compounds in various fields, including materials science and medicinal chemistry.
科学的研究の応用
Isonicotinimidamide hydrochloride is a chemical compound with the CAS Number: 6345-27-3 . It’s a white to light-yellow or gray powder or crystals .
In the pharmaceutical industry, the use of ionic liquids as solvents is increasing due to their unique properties such as thermal and chemical stability, non-flammability, electro-chemical, and high viscosity . They can stabilize proteins and drugs, and obstruct crystallization, making them ideal for the process of extraction and electrochemical reactions, rapid drug delivery, and more .
Safety And Hazards
特性
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinimidamide hydrochloride | |
CAS RN |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)
